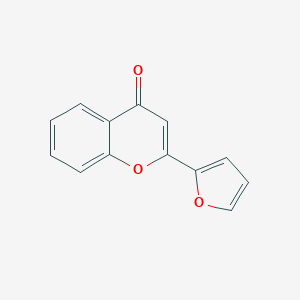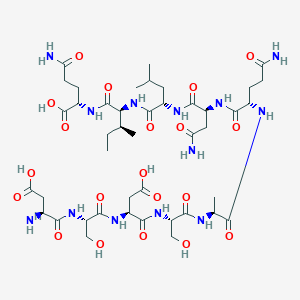
Sperm-activating Peptide Iii, Clypeaster Japonicus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sperm-activating peptide III (SAP III) is a bioactive peptide that is found in the egg jelly coat of Clypeaster japonicus, a species of sea urchin. It is a potent sperm activator that is responsible for initiating the acrosome reaction in spermatozoa, which is a crucial step in fertilization. Due to its unique properties, SAP III has gained significant attention from the scientific community and has become a subject of intense research.
Wirkmechanismus
SAP III exerts its effects by binding to specific receptors on the surface of spermatozoa, which triggers a signaling cascade that leads to the acrosome reaction. This process involves the release of enzymes from the acrosome, which allows the sperm to penetrate the egg's protective layers and fertilize it.
Biochemical and Physiological Effects:
SAP III has several biochemical and physiological effects on spermatozoa. It induces the acrosome reaction, increases sperm motility, and enhances the binding of sperm to the egg's surface. Additionally, SAP III has been shown to modulate the activity of ion channels and transporters in sperm, which play critical roles in sperm function.
Vorteile Und Einschränkungen Für Laborexperimente
SAP III has several advantages for laboratory experiments. It is a potent and reliable sperm activator that can be used to initiate the acrosome reaction in a controlled manner. However, SAP III has limitations as well. It is a complex peptide that is difficult to synthesize, and its activity can be affected by various factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for SAP III research. One area of interest is the development of new contraceptives that target SAP III and its receptors. Another area of research is the investigation of the molecular mechanisms that govern SAP III's effects on sperm function. Additionally, researchers are exploring the potential therapeutic applications of SAP III in the treatment of infertility and other reproductive disorders.
In conclusion, SAP III is a bioactive peptide that plays a crucial role in the fertilization process. Its unique properties have made it a subject of intense research, and it has numerous applications in scientific research. Despite its limitations, SAP III has significant potential for future research and development.
Synthesemethoden
The synthesis of SAP III is a complex process that involves multiple steps. It is typically isolated from the egg jelly coat of Clypeaster japonicus using various chromatographic techniques. The purified peptide is then characterized using mass spectrometry and other analytical methods to confirm its identity and purity.
Wissenschaftliche Forschungsanwendungen
SAP III has numerous applications in scientific research. It is commonly used as a tool to study the process of fertilization and the molecular mechanisms that govern it. Researchers also use SAP III to investigate the effects of various compounds on sperm function and to develop new methods for contraception.
Eigenschaften
CAS-Nummer |
142959-78-2 |
|---|---|
Produktname |
Sperm-activating Peptide Iii, Clypeaster Japonicus |
Molekularformel |
C43H71N13O20 |
Molekulargewicht |
1090.1 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H71N13O20/c1-6-18(4)33(42(74)50-22(43(75)76)8-10-29(46)60)56-39(71)23(11-17(2)3)51-37(69)24(13-30(47)61)52-36(68)21(7-9-28(45)59)49-34(66)19(5)48-40(72)26(15-57)55-38(70)25(14-32(64)65)53-41(73)27(16-58)54-35(67)20(44)12-31(62)63/h17-27,33,57-58H,6-16,44H2,1-5H3,(H2,45,59)(H2,46,60)(H2,47,61)(H,48,72)(H,49,66)(H,50,74)(H,51,69)(H,52,68)(H,53,73)(H,54,67)(H,55,70)(H,56,71)(H,62,63)(H,64,65)(H,75,76)/t18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,33-/m0/s1 |
InChI-Schlüssel |
ORUHFSUCXDIEPB-SAPJGRGWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Andere CAS-Nummern |
142959-78-2 |
Sequenz |
DSDSAQNLIQ |
Synonyme |
SAP-III protein, Clypeaster japonicus sperm-activating peptide III, Clypeaster japonicus |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




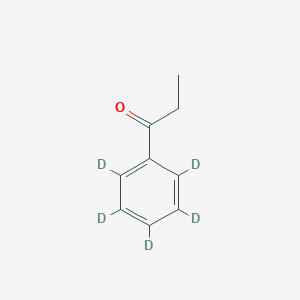
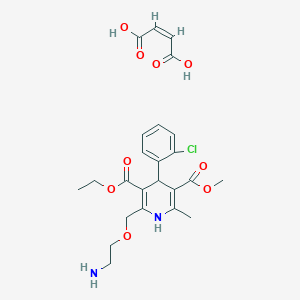
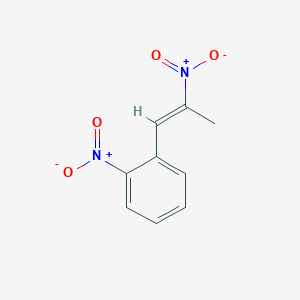



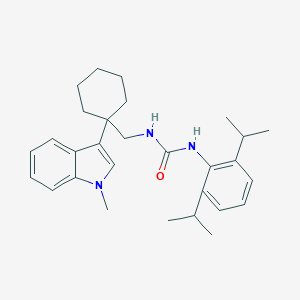
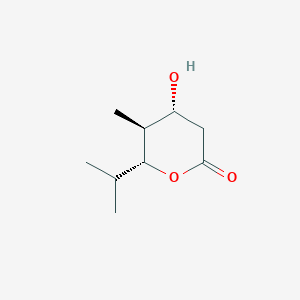
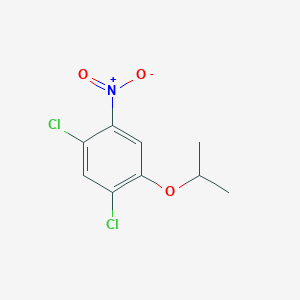
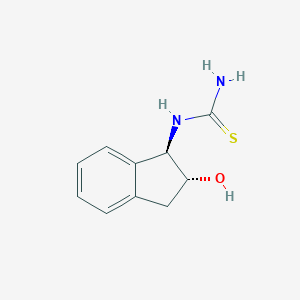
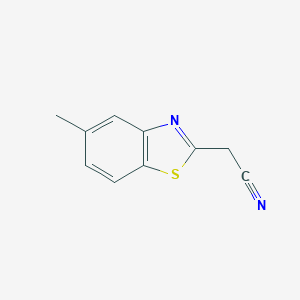
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)
